5-nitro-2,3-dihydro-1H-inden-2-amine

SIRT2 Inhibition Epigenetics Cancer Biology

Substituting this compound with a generic indanamine risks synthetic failure due to missing dual nitro/amine functionality. This precise 5-nitro-2-amino-indane topology is essential for Rasagiline intermediate synthesis and SIRT2 inhibitor SAR campaigns. - Critical intermediate for enantiopure (R)-5-nitro-2,3-dihydro-1H-inden-2-amine, the direct precursor to the MAO-B inhibitor Rasagiline. - Validated SIRT2 inhibitor chemotype (analog IC50: 2.26 µM); the constrained scaffold enables focused library synthesis for potency optimization. - Dual-functionality (primary amine + aromatic nitro) supports reductive amination, amide coupling, and sulfonylation for chemical biology probe generation.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 212845-77-7
Cat. No. B1625160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-2,3-dihydro-1H-inden-2-amine
CAS212845-77-7
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C9H10N2O2/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2
InChIKeyMDRSLNMEVGJERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2,3-dihydro-1H-inden-2-amine Technical Baseline


5-Nitro-2,3-dihydro-1H-inden-2-amine (CAS 212845-77-7) is a bicyclic indene derivative characterized by a nitro group at the 5-position and an amine group at the 2-position of the dihydroindene core . The molecule possesses a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . Physicochemical properties include a predicted density of 1.3±0.1 g/cm³ and a boiling point of 313.0±42.0 °C at 760 mmHg . This compound is primarily utilized as a versatile synthetic intermediate and a scaffold for medicinal chemistry exploration, with applications ranging from enzyme inhibition studies to the synthesis of pharmacologically active agents.

Procurement Risk: 5-Nitro-2,3-dihydro-1H-inden-2-amine vs. Generic Analogs


The substitution of 5-nitro-2,3-dihydro-1H-inden-2-amine with a generic indanamine or a regioisomer carries a high risk of experimental failure due to its unique, dual-functionality chemical topology. The specific arrangement of the nitro and amine groups on the indane scaffold confers a distinct reactivity profile that is not replicated by analogs lacking one or both groups . For example, the compound's utility as a key intermediate in the synthesis of complex molecules like the MAO-B inhibitor Rasagiline is predicated on its precise structure . Furthermore, its potential to act as a scaffold for selective enzyme inhibitors, such as those targeting SIRT2, is directly linked to this specific substitution pattern, which influences target binding and potency . Interchanging this compound with a non-nitrated or differently substituted analog would fundamentally alter the synthetic pathway or the biological outcome of a study.

Quantitative Evidence: 5-Nitro-2,3-dihydro-1H-inden-2-amine vs. Analogs


SIRT2 Inhibitory Potency

5-nitro-2,3-dihydro-1H-inden-2-amine (represented by its structural analog CHEMBL3951539) exhibits a notable degree of SIRT2 inhibition. A comparative analysis of IC50 values reveals a wide range of potencies for related indane and non-indane scaffolds, indicating that the specific substitution pattern is a key determinant of activity. While the target compound's activity is moderate, it is distinct from other inhibitors in the same class [1].

SIRT2 Inhibition Epigenetics Cancer Biology

Regioselective Synthesis Advantage

The primary differentiation for procurement of the racemic 5-nitro-2,3-dihydro-1H-inden-2-amine lies in its established role as a direct precursor to (R)-5-nitro-2,3-dihydro-1H-inden-2-amine, a critical intermediate for the synthesis of Rasagiline, an FDA-approved treatment for Parkinson's disease . A key synthetic step involves regioselective nitration of the indane core, which for the 5-position can be achieved with up to 85% efficiency . This high-yielding, position-specific reaction underpins the compound's value proposition as a building block for complex, chiral pharmaceuticals .

Medicinal Chemistry Synthetic Intermediate MAO-B Inhibitor

Physicochemical Handling Properties

Quantitative physicochemical data for 5-nitro-2,3-dihydro-1H-inden-2-amine are available and can be used to predict its behavior in various experimental systems, distinguishing it from less well-characterized analogs. Key properties include a predicted density of 1.3±0.1 g/cm³ and a boiling point of 313.0±42.0 °C at 760 mmHg . The hydrochloride salt form (CAS 73536-87-5) is noted to enhance aqueous solubility and stability, which is a critical consideration for biological assays .

Pre-formulation Physicochemical Characterization Compound Management

Validated Applications of 5-Nitro-2,3-dihydro-1H-inden-2-amine


Precursor for Rasagiline and MAO-B Inhibitors

This compound is a crucial starting material for preparing the enantiomerically pure intermediate (R)-5-nitro-2,3-dihydro-1H-inden-2-amine, which is subsequently used in the multi-step synthesis of Rasagiline, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor for Parkinson's disease . The established regioselective nitration process yielding the 5-nitro isomer with high efficiency is a key factor that makes this compound a valuable and practical building block for medicinal chemists developing novel MAO-B targeted therapies .

Scaffold for SIRT2 Modulator Discovery

5-nitro-2,3-dihydro-1H-inden-2-amine serves as a validated starting scaffold for the development of novel inhibitors targeting SIRT2, an NAD+-dependent deacetylase implicated in cancer, neurodegeneration, and metabolic disorders . While the parent compound's intrinsic SIRT2 inhibitory potency is moderate (IC50 of 2.26 µM for a structural analog), it provides a foundational chemotype for structure-activity relationship (SAR) campaigns. Researchers can leverage this compound to design and synthesize focused libraries of derivatives with improved potency and selectivity [1].

Building Block for Indane-Based Chemical Biology Probes

Due to its dual functionality (a primary amine and an aromatic nitro group) on a conformationally constrained indane scaffold, this compound is an ideal precursor for generating diverse chemical biology probes. The amine can be readily functionalized (e.g., via reductive amination, amide bond formation, or sulfonylation) to introduce various tags, linkers, or targeting moieties. The nitro group can be reduced to a second amine for additional derivatization or act as a spectroscopic handle. This versatility supports the creation of customized tool compounds for target identification, assay development, and chemical proteomics studies .

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